molecular formula C17H16N2O3S B12493017 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione

1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione

Cat. No.: B12493017
M. Wt: 328.4 g/mol
InChI Key: GDCVJLXCDJGDQD-UHFFFAOYSA-N
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Description

1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzyl group

Preparation Methods

The synthesis of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and methyl groups. The pyrrolidine ring is then synthesized and coupled with the thiazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its structural features and functional groups. For example, the thiazole ring may interact with specific protein sites, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione: This compound has a similar structure but with a different substitution pattern on the benzyl group.

    2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile: This compound features a thiazole ring and acetyl group but differs in the presence of an acrylonitrile moiety and dimethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H16N2O3S/c1-10(20)15-11(2)23-17(18-15)19-14(21)9-13(16(19)22)8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3

InChI Key

GDCVJLXCDJGDQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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